An In-Depth Technical Guide to 4-Nitro-N,N-diphenylaniline
An In-Depth Technical Guide to 4-Nitro-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-N,N-diphenylaniline, also known as N-(4-nitrophenyl)diphenylamine or 4-nitrotriphenylamine, is a tertiary amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and three phenyl rings attached to a central nitrogen atom, makes it a versatile building block for the synthesis of various target molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical industries.
Chemical and Physical Properties
4-Nitro-N,N-diphenylaniline is a bright yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4316-57-8 | [2] |
| Molecular Formula | C₁₈H₁₄N₂O₂ | [2] |
| Molecular Weight | 290.32 g/mol | [2] |
| Melting Point | 141-143 °C | [2] |
| Boiling Point | 452.6 ± 28.0 °C (Predicted) | [3] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Bright yellow crystalline solid | [1][2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [1] |
Synthesis of 4-Nitro-N,N-diphenylaniline
The synthesis of 4-Nitro-N,N-diphenylaniline can be achieved through several methods. The most common approaches involve the N-arylation of diphenylamine. One established method is the Ullmann condensation.
Ullmann Condensation
The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of 4-Nitro-N,N-diphenylaniline, this would typically involve the reaction of a halo-nitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine.
A general workflow for the synthesis of 4-Nitro-N,N-diphenylaniline via the Ullmann Condensation is depicted below:
Caption: General workflow for the synthesis of 4-Nitro-N,N-diphenylaniline via Ullmann Condensation.
Experimental Protocol: Synthesis via Condensation of Aniline with Nitrobenzene
An alternative and greener approach involves the direct condensation of aniline with nitrobenzene in the presence of a strong base.
Materials:
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Aniline
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Nitrobenzene
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Tetramethylammonium hydroxide (TMAH)
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Organic solvent (e.g., toluene)
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Deionized water
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Sodium sulfate (anhydrous)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in toluene.
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Add nitrobenzene and an aqueous solution of tetramethylammonium hydroxide to the flask.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and add water.
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Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 4-Nitro-N,N-diphenylaniline by column chromatography on silica gel or by recrystallization.
Spectral Data
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¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons of the three phenyl rings. The protons on the nitrophenyl ring will be shifted further downfield due to the electron-withdrawing effect of the nitro group.
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¹³C NMR: The spectrum will display signals for the 18 carbon atoms. The carbon attached to the nitro group is expected to be significantly deshielded.
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IR Spectroscopy: Key absorption bands would include those for the C-N stretching of the tertiary amine, aromatic C-H stretching, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 290.32.
Applications in Research and Drug Development
4-Nitro-N,N-diphenylaniline is a valuable intermediate in the synthesis of more complex molecules, some of which have applications in medicinal chemistry and materials science.
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Precursor for Amino Derivatives: The nitro group can be readily reduced to an amino group, yielding 4-Amino-N,N-diphenylaniline. This resulting aromatic amine is a key building block for the synthesis of various compounds, including azo dyes and heterocyclic compounds.
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Synthesis of Heterocyclic Compounds: The amino derivative can be used in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. For instance, it can be a precursor for the synthesis of phenazines or other fused aromatic systems.
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Organic Synthesis: It can be used as a starting material or intermediate in multi-step organic syntheses for the preparation of target molecules with potential applications in drug discovery.[4]
Safety and Handling
4-Nitro-N,N-diphenylaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and skin contact.[1]
Hazard Statements:
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May be harmful if swallowed, in contact with skin, or if inhaled.
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May cause skin and eye irritation.
Precautionary Statements:
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Use only in a well-ventilated area.
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Wear protective gloves/protective clothing/eye protection/face protection.
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If swallowed, on skin, or inhaled, seek medical advice.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Nitro-N,N-diphenylaniline is a chemical intermediate with significant potential in organic synthesis. Its well-defined properties and established synthesis routes make it an accessible building block for researchers and scientists. While its direct applications in drug development are not prominent, its role as a precursor to more complex and potentially bioactive molecules underscores its importance in the broader landscape of pharmaceutical research and development. This guide provides a foundational understanding of this compound, enabling researchers to leverage its synthetic utility in their scientific endeavors.
